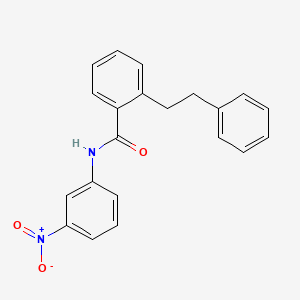

N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide typically involves multi-step organic reactions that may include nitration, amidation, and coupling reactions. These compounds are synthesized and characterized by spectroscopic methods and elemental analysis, ensuring the correct structure and purity (Saeed, Hussain, & Flörke, 2008).

Molecular Structure Analysis

The molecular structure of benzamides like N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide can be elucidated using techniques such as X-ray crystallography. Such analyses reveal the crystalline structure, dihedral angles between aromatic rings, and the orientation of nitro groups, which are crucial for understanding the compound's chemical behavior (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

Benzamides like N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide undergo various chemical reactions, including nucleophilic substitution and hydrogen bonding, due to the presence of the nitro group and the amide functionality. These reactions contribute to the compound's potential biological activities and interactions with other molecules (Wardell, Skakle, Low, & Glidewell, 2005).

Physical Properties Analysis

The physical properties of benzamides such as solubility, melting point, and crystalline structure are influenced by the compound's molecular geometry and intermolecular forces. Studies on similar compounds provide insights into how these properties are affected by different substituents and molecular arrangements (Moreno-Fuquen, Azcárate, & Kennedy, 2014).

Chemical Properties Analysis

The chemical properties of N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide, including reactivity, stability, and interactions with other chemical species, are determined by the functional groups present in the molecule. The nitro and amide groups play significant roles in determining the compound's acidity, basicity, and potential for forming hydrogen bonds and other intermolecular interactions (Buzarevski, Mikhova, & Popovski, 2014).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One notable application of N-phenyl-benzamide derivatives, which are structurally similar to N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide, is in corrosion inhibition. Mishra et al. (2018) investigated the effects of substituents on the inhibition behavior of these compounds for mild steel in acidic environments. The study found that certain substituents can significantly enhance the inhibition efficiency, providing valuable insights into the design of corrosion inhibitors (Mishra et al., 2018).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Sun et al. (2009) highlight the high selectivity and practical application of these compounds for monitoring cyanide concentrations, showcasing their potential in environmental monitoring and safety applications (Sun, Wang, & Guo, 2009).

Crystal Structure Analysis

The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide was detailed by Saeed, Hussain, and Flörke (2008), providing insight into molecular configurations and interactions. This type of research is fundamental in the development of new materials and pharmaceuticals, offering a base for understanding molecular behavior and properties (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Agents

Ertan et al. (2007) synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and evaluated them for their antibacterial and antifungal activities. This research underlines the potential of nitrophenyl benzamide derivatives as foundational compounds in developing new antimicrobial agents (Ertan et al., 2007).

Antidiabetic Potential

Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase enzymes. Their findings suggest significant promise for these compounds in developing antidiabetic medications, further supported by molecular dynamic and docking studies (Thakal, Singh, & Singh, 2020).

Propiedades

IUPAC Name |

N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-21(22-18-10-6-11-19(15-18)23(25)26)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNFLOSMHCFXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-2-(2-phenylethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)

![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)

![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)

![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)

![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)